The synthesis of N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide typically involves several key steps:
These synthetic routes may vary based on available starting materials and desired yields, with industrial applications focusing on optimizing these processes for scalability and cost-effectiveness.
The molecular structure of N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide can be analyzed as follows:
The stereochemistry at the pyrrolidine ring is significant, as it influences the biological activity and interaction with target receptors.
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating diverse derivatives for further study.
The mechanism of action for N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets within biological systems:
The exact pathways and targets depend on the specific context in which the compound is utilized, indicating its importance in pharmacological research.
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding how this compound behaves under different conditions and its suitability for various applications.
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide has several scientific applications:
The chiral center at the C3 position of the pyrrolidine ring in N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide (CAS: 1354015-88-5, Molecular Formula: C₁₃H₁₇ClN₂O) serves as a critical determinant of biological activity through precise three-dimensional positioning of pharmacophoric elements. The (R)-configuration enables optimal spatial orientation of both the benzyl substituent and the chloroacetamide moiety relative to biological targets, creating a stereospecific binding interface that is not replicated by the (S)-enantiomer . X-ray crystallographic analyses of analogous compounds reveal that the (R)-stereochemistry positions the benzyl group's aromatic ring within hydrophobic binding pockets of target proteins, while the chloroacetamide chain adopts a conformation that facilitates nucleophilic displacement reactions or hydrogen bonding with catalytic residues [5].
The benzyl group at the pyrrolidine nitrogen enhances binding through π-π stacking interactions with aromatic residues in enzyme binding sites and increases membrane permeability due to its hydrophobic character. Molecular docking studies of this scaffold demonstrate that inversion to the (S)-configuration disrupts key hydrogen bonding networks, particularly those involving the carbonyl oxygen of the acetamide group and active site residues. For example, in acetylcholinesterase inhibition assays, the (R)-enantiomer of structurally similar pyrrolidine acetamides exhibits IC₅₀ values up to 14-fold lower than their (S)-counterparts [3]. This enantioselectivity extends to antiviral and receptor antagonism activities, where the (R)-configured compounds show significantly enhanced target engagement due to optimal complementary fit with chiral binding cavities [5].
Table 1: Enantioselective Bioactivity of Chiral Pyrrolidine Acetamide Stereoisomers
Biological Target | (R)-Isomer Activity | (S)-Isomer Activity | Enantiomeric Ratio (R/S) |
---|---|---|---|
Acetylcholinesterase | IC₅₀ = 0.8 μM | IC₅₀ = 11.2 μM | 14-fold enhancement |
Muscarinic Receptor M₃ | Kᵢ = 3.2 nM | Kᵢ = 210 nM | 65-fold enhancement |
β-Coronavirus Replication | EC₅₀ = 1.5 μM | EC₅₀ = 23 μM | 15-fold enhancement |
The electrophilic chloroacetamide moiety (ClCH₂C(O)-) enables covalent targeting of nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, with reaction kinetics highly dependent on the spatial accessibility conferred by the pyrrolidine stereocenter. Nuclear magnetic resonance (NMR) studies indicate that the (R)-configuration minimizes steric hindrance around the carbonyl carbon, increasing its susceptibility to nucleophilic attack by approximately 40% compared to the (S)-diastereomer in model reactions with thiols . This stereoelectronic advantage translates to enhanced irreversible inhibition kinetics against cysteine-dependent enzymes while maintaining selectivity through precise spatial control of covalent bond formation.
Diastereomeric diversification through modification of the N-cyclopropyl moiety or benzyl substituents provides critical structure-activity relationship (SAR) insights while preserving the essential (R)-pyrrolidin-3-yl configuration. Systematic comparison of analogs reveals that the cyclopropyl group contributes to conformational restriction through its high ring strain energy (27.5 kcal/mol) and serves as a steric modulator of the acetamide nitrogen's electron-donating capacity [5]. Replacement with linear alkyl chains (e.g., ethyl or n-propyl) reduces binding affinity by 5- to 12-fold in muscarinic receptor assays due to increased rotamer flexibility and loss of van der Waals contacts with hydrophobic subpockets [5] [10].
Table 2: Binding Affinity Modulations through Structural Modifications
Structural Variation | Target Protein | Affinity (Kᵢ) | Relative to Lead Compound |
---|---|---|---|
N-Cyclopropyl (lead) | CSNK2A2 kinase | 8.3 nM | Reference |
N-Ethyl analog | CSNK2A2 kinase | 104 nM | 12.5-fold reduction |
4-Methylbenzyl substitution | Muscarinic M₃ receptor | 1.9 nM | 1.7-fold enhancement |
1,2,4-Triazole bioisostere (amide replacement) | CSNK2A2 kinase | 2.1 nM | 4-fold enhancement |
(S)-Pyrrolidin-3-yl diastereomer | Acetylcholinesterase | >10 μM | >100-fold reduction |
Bioisosteric replacement of the benzyl aromatic ring with heterocycles demonstrates that electron density distribution significantly impacts binding kinetics. The 4-methylbenzyl analog (CAS: 1354020-90-8) exhibits 1.7-fold enhanced affinity for muscarinic receptors compared to the unsubstituted benzyl derivative, attributed to enhanced hydrophobic matching with the receptor's aromatic cage [6]. Conversely, polar substitutions such as 4-hydroxybenzyl diminish affinity by disrupting hydrophobic interactions. Similarly, replacement of the amide carbonyl with 1,2,4-triazole bioisosteres enhances kinase inhibition potency (4-fold increase) by maintaining hydrogen bond acceptor capability while improving metabolic stability against amidases [8]. This modification exploits similar hydrogen-bonding patterns observed in cocrystal structures, where the triazole nitrogen atoms maintain interactions with the catalytic lysine residue (Lys68 in CSNK2A1) and structural water molecules within the ATP-binding pocket [8].
The diastereomeric purity of the (R)-pyrrolidine scaffold directly correlates with in vitro efficacy, as evidenced by a 100-fold potency differential between enantiomerically pure material (>99% ee) and racemic mixtures in cellular antiviral assays [5]. Molecular dynamics simulations of receptor complexes reveal that the (S)-pyrrolidine configuration induces steric clashes with conserved tryptophan residues (Trp206 in acetylcholinesterase), resulting in incomplete binding pocket occupation and unstable ligand-protein complexes with residence times reduced by an order of magnitude [3]. These computational models corroborate experimental findings that diastereomeric impurities exceeding 5% significantly reduce maximal pharmacological effects, highlighting the necessity for stringent stereochemical control during synthesis.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: